2-Bromo-5-((tetrahydro-2H-pyran-4-yl)methyl)pyridine
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Overview
Description
2-Bromo-5-((tetrahydro-2H-pyran-4-yl)methyl)pyridine is an organic compound with the molecular formula C10H12BrNO It is a brominated pyridine derivative that contains a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((tetrahydro-2H-pyran-4-yl)methyl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the tetrahydropyran moiety. One common method involves the reaction of 2-bromo-5-chloromethylpyridine with tetrahydro-2H-pyran-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-((tetrahydro-2H-pyran-4-yl)methyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of lactones or other oxygenated compounds.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Bromo-5-((tetrahydro-2H-pyran-4-yl)methyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-((tetrahydro-2H-pyran-4-yl)methyl)pyridine is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its brominated pyridine and tetrahydropyran moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine: A closely related compound with similar structural features.
2-(Bromomethyl)tetrahydro-2H-pyran: Another brominated compound with a tetrahydropyran ring.
Tetrahydropyran: The parent compound of the tetrahydropyran moiety.
Uniqueness
2-Bromo-5-((tetrahydro-2H-pyran-4-yl)methyl)pyridine is unique due to the presence of both a brominated pyridine ring and a tetrahydropyran moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-5-(oxan-4-ylmethyl)pyridine |
InChI |
InChI=1S/C11H14BrNO/c12-11-2-1-10(8-13-11)7-9-3-5-14-6-4-9/h1-2,8-9H,3-7H2 |
InChI Key |
WQJJACGZQDGFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2=CN=C(C=C2)Br |
Origin of Product |
United States |
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